molecular formula C15H19BrN2OS B2569520 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol CAS No. 793716-12-8

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol

Cat. No.: B2569520
CAS No.: 793716-12-8
M. Wt: 355.29
InChI Key: OBEZPQOXWFRTMX-UHFFFAOYSA-N
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Description

Introduction to 5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₁₉BrN₂OS , with a molecular weight of 355.29 g/mol . Its core structure comprises an imidazole ring substituted at the 1-position with a 3-(propan-2-yloxy)propyl group and at the 5-position with a 4-bromophenyl moiety. The thiol (-SH) group at the 2-position enhances reactivity, enabling participation in redox and nucleophilic reactions.

Key Structural Elements :

  • Imidazole Ring : A five-membered heterocycle with two nitrogen atoms, contributing to aromatic stability and hydrogen-bonding capacity.
  • 4-Bromophenyl Group : Introduces electronic effects (electron-withdrawing) and steric bulk, influencing molecular interactions.
  • 3-(Propan-2-yloxy)propyl Chain : A flexible alkyl linker with an isopropoxy group, potentially modulating solubility and receptor binding.

Physicochemical Properties :

Parameter Value Source
Topological Polar Surface Area (TPSA) 27.05 Ų
logP (octanol-water partition coefficient) 4.4164
Hydrogen Bond Acceptors 4
Rotatable Bonds 6

The SMILES notation SC1=NC=C(C2=CC=C(Br)C=C2)N1CCCOC(C)C and InChI OBEZPQOXWFRTMX-UHFFFAOYSA-N confirm the connectivity of substituents.

Pharmacological Significance of Imidazole-2-thiol Derivatives

Imidazole-2-thiol scaffolds are renowned for their versatility in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Derivatives with thiol groups often target cysteine residues in enzymes, forming covalent bonds that disrupt catalytic activity. For example:

  • α-Glucosidase Inhibition : Benzimidazole-2-thiol analogs exhibit IC₅₀ values as low as 0.64 µM , outperforming acarbose (IC₅₀: 873.34 µM).
  • Cyclooxygenase (COX) Inhibition : Thiol-containing imidazoles selectively inhibit COX-2, a key pro-inflammatory enzyme.
Antimicrobial Activity

The bromophenyl and thiol groups synergize to enhance antimicrobial efficacy:

Activity Target Organisms Reference
Antibacterial Staphylococcus aureus, Escherichia coli
Antifungal Candida albicans, Aspergillus flavus

Positional Isomerism in Bromophenyl-Substituted Heterocycles

The position of the bromine atom on the phenyl ring critically impacts biological activity. Studies on bromophenyl-substituted benzimidazoles reveal:

Structure-Activity Relationship (SAR)
  • 5-Bromo vs. 6-Bromo : 5-bromo derivatives often exhibit superior antimycobacterial activity due to optimized electronic and steric interactions.
  • Substituent Orientation : The transoid conformation of bromine relative to the imidazole ring enhances binding affinity to enzyme active sites.

Comparative Activity Data :

Compound (Position of Br) Target Enzyme/Pathogen IC₅₀/Activity Level Source
5-Bromo-benzimidazole Mycobacterium tuberculosis IC₅₀: 5.34 µM
6-Bromo-benzimidazole Mycobacterium fortuitum IC₅₀: 8.62 µM

Positional isomerism also influences solubility and metabolic stability. For example, para-substituted bromophenyl groups may reduce hepatic clearance compared to meta derivatives.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(3-propan-2-yloxypropyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2OS/c1-11(2)19-9-3-8-18-14(10-17-15(18)20)12-4-6-13(16)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEZPQOXWFRTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the propan-2-yloxypropyl chain: This can be done through an etherification reaction using propan-2-ol and an appropriate alkylating agent.

    Introduction of the thiol group: This step involves the thiolation of the imidazole ring using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that imidazole derivatives, including 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol, exhibit significant antibacterial properties. A study highlighted the synthesis of various imidazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The compound showed promising results against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Properties
In addition to antibacterial effects, imidazole derivatives are known for their antifungal activity. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity. This property is particularly valuable in developing treatments for fungal infections resistant to conventional therapies .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Its imidazole moiety contributes to its effectiveness against a range of agricultural pests. Field studies demonstrated that formulations containing this compound significantly reduced pest populations while being safe for beneficial insects .

Herbicide Development
Research has also explored the use of imidazole derivatives as herbicides. The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that target weeds without harming crops .

Material Science

Corrosion Inhibition
this compound has been studied as a corrosion inhibitor for metals. Its effectiveness stems from its ability to form a protective layer on metal surfaces, preventing oxidation and corrosion in harsh environments. Laboratory tests showed that the compound significantly reduced corrosion rates compared to untreated samples .

Data Summary Table

Application Area Property/Activity Reference
Medicinal ChemistryAntibacterial activity
Antifungal properties
Agricultural ApplicationsPesticidal activity
Herbicide development
Material ScienceCorrosion inhibition

Case Studies

Case Study 1: Antibacterial Evaluation
In a controlled laboratory setting, this compound was tested against various bacterial strains. The study utilized dilution methods to determine MIC values, revealing that the compound was effective against both methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with MICs ranging from 6 to 15 µg/mL .

Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing the compound showed a reduction of pest populations by over 70% compared to untreated controls. Additionally, no adverse effects on non-target species were observed, indicating its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and thiol groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole-2-thiol Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Bromophenyl, 1-(3-isopropoxypropyl) C₁₅H₁₉BrN₂OS 355.3 Thiol group, ether linkage
5-(4-Chlorophenyl)-1H-imidazole-2-thiol 5-Chlorophenyl, 1H C₉H₇ClN₂S 210.69 Smaller substituent (Cl vs. Br)
4-(Propan-2-yloxy)benzene-1-thiol Propan-2-yloxy (benzene ring) C₉H₁₂OS 168.26 Simpler structure, no imidazole core
5-(4-Fluorophenyl)-1H-imidazol-2-amine 4-Fluorophenyl, 2-amino C₉H₈FN₃ 189.18 Amino group instead of thiol

Electronic and Reactivity Differences

  • Bromine vs.
  • Thiol vs. Amine : The thiol group in the target compound offers higher nucleophilicity compared to amines, enabling disulfide bond formation or metal coordination .
  • Ether Chain Impact : The 3-(propan-2-yloxy)propyl chain introduces steric hindrance, which may reduce metabolic degradation compared to shorter chains in analogues like 4-(propan-2-yloxy)benzene-1-thiol .

Computational Insights

Software tools like Multiwfn (for wavefunction analysis) and SHELXL (for crystallography) are critical for studying electronic properties and crystal structures of such compounds . For example:

  • Electrostatic Potential Maps: The bromophenyl group creates localized electron-deficient regions, influencing intermolecular interactions .

Biological Activity

5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, antimicrobial agent, and its interactions with biological targets.

Chemical Structure and Properties

The compound features an imidazole ring and a thiol group, which are critical for its biological interactions. The presence of the bromophenyl and propanol groups enhances its chemical diversity and potential reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzymatic activity. This mechanism is crucial for its potential as a therapeutic agent.
  • Metal Ion Interaction : The imidazole ring can coordinate with metal ions, affecting the function of metalloproteins and other metal-dependent biological processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Enzyme Inhibition Inhibits various enzymes through covalent modification.
Antimicrobial Activity Exhibits activity against a range of bacteria and fungi.
Anticancer Potential Shows promise in inhibiting cancer cell proliferation.
Neuroprotective Effects Potential for use in neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound acts as a potent inhibitor of certain kinases, which are critical in cancer signaling pathways. In vitro studies showed significant reductions in kinase activity, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including resistant strains. Results indicated that it exhibited significant antibacterial activity, highlighting its potential use in developing new antibiotics.
  • Neuroprotective Effects : Investigations into the neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells, suggesting applications in treating neurodegenerative disorders like Alzheimer's disease.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol?

A multi-component reaction (MCR) approach is widely used for imidazole derivatives. For example, a one-pot synthesis involving L-phenylalaninol, benzil, ammonium acetate, and aldehydes under reflux in methanol (65°C, 12 hours) has been optimized for structurally analogous imidazoles . The propan-2-yloxypropyl substituent can be introduced via nucleophilic substitution or alkylation of precursor imidazoles. Post-synthetic purification via crystallization (e.g., methanol recrystallization) is critical for isolating high-purity products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • X-ray crystallography : SHELXL/SHELXS programs are standard for resolving crystal structures, validating bond angles, and identifying hydrogen-bonding networks .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity and stability assessment, particularly for detecting metabolites or degradation products .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) confirm molecular weight and substituent positioning. IR spectroscopy verifies thiol (-SH) and ether (C-O-C) functional groups .

Q. How do solubility properties influence experimental design for this compound?

The propan-2-yloxypropyl chain enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Solubility in methanol and ethanol facilitates crystallization, while aqueous buffers (pH 7.4) are used for in vitro assays. Pre-formulation studies should assess logP values and partition coefficients to optimize bioavailability in biological models .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational modeling results?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, dihedral angles between imidazole cores and aromatic substituents (e.g., 76.90° for bromothiophenyl analogs) can clarify discrepancies in NMR-derived conformational models . Graph set analysis (e.g., Etter’s rules) further identifies hydrogen-bonding motifs (e.g., O–H⋯N chains) that stabilize crystal packing .

Q. What role does the propan-2-yloxypropyl substituent play in intermolecular interactions and crystal packing?

The propan-2-yloxypropyl group introduces steric bulk, reducing π-π stacking of aromatic rings while promoting van der Waals interactions. In crystal structures, this substituent often adopts gauche conformations, influencing hydrogen-bonding networks. For example, intermolecular O–H⋯N bonds (2.8–3.0 Å) in imidazole derivatives stabilize helical chains parallel to crystallographic axes .

Q. How can metabolic stability be assessed for this compound in preclinical models?

  • In vitro assays : Liver microsomes or hepatocytes are incubated with the compound (1–10 µM) to identify phase I/II metabolites. RP-HPLC or LC-MS monitors parent compound depletion and metabolite formation .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., bromophenyl) slows oxidative metabolism, while thiol groups may undergo glucuronidation. Stability in brain synaptosome models (e.g., isolated rat brain assays) confirms blood-brain barrier penetration .

Q. How do computational methods predict the metabolic sites of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals to identify reactive sites (e.g., sulfur in thiol groups). Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) predicts oxidation hotspots. For example, the pyrrole ring in analogs shows higher susceptibility to hydroxylation than the imidazole core .

Methodological Considerations

  • Contradiction analysis : Conflicting spectroscopic data (e.g., NMR vs. XRD) require cross-validation via temperature-dependent studies or isotopic labeling .
  • Crystallization optimization : Varying solvent polarity (e.g., methanol/water ratios) adjusts crystal quality for SCXRD. Slow evaporation techniques yield larger, defect-free crystals .

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